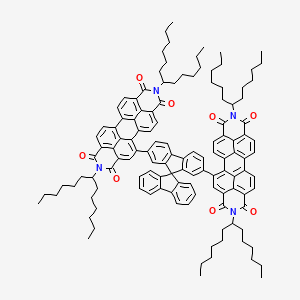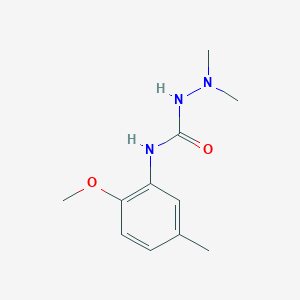
N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two dimethylaminoethoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core. Its properties make it valuable in synthetic chemistry, particularly in the development of polymers and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-phenylenediamine with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize output while minimizing by-products.
化学反応の分析
Types of Reactions
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylaminoethoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and advanced materials, particularly in the development of high-performance plastics and resins.
Biology: This compound can be used as a building block for biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in various chemical and biological systems, making it a versatile tool in research and industry.
類似化合物との比較
Similar Compounds
Some compounds similar to N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine include:
- Bis(2-dimethylaminoethyl) ether
- N,N,N’,N’-tetramethyl-2,2’-oxybis(ethylamine)
- 2,2’-Oxybis(N,N-dimethylethylamine)
Uniqueness
What sets N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine apart from these similar compounds is its specific structure, which includes the 4-methyl-1,3-phenylenediamine core. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
57718-03-3 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H28N4O4/c1-13-6-7-14(18-16(22)24-10-8-20(2)3)12-15(13)19-17(23)25-11-9-21(4)5/h6-7,12H,8-11H2,1-5H3,(H,18,22)(H,19,23) |
InChIキー |
NEMKDXWIXBPZMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






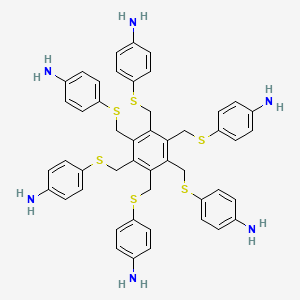
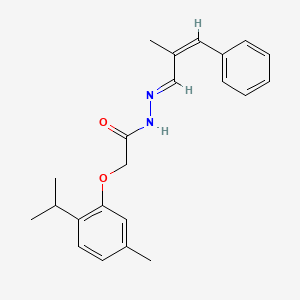
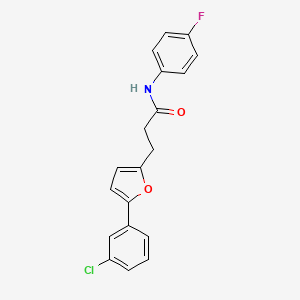
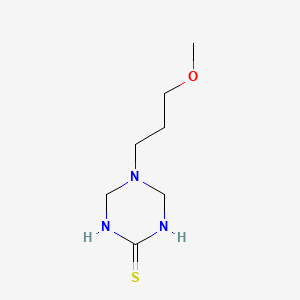
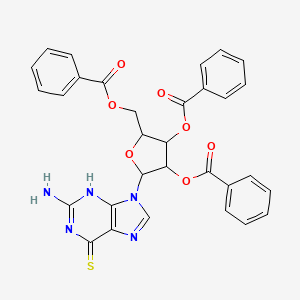


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
